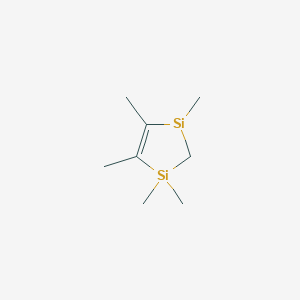

CID 78066287

Description

For instance, highlights betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) and steroid-based substrates like DHEAS (CID 12594) .

Properties

Molecular Formula |

C8H17Si2 |

|---|---|

Molecular Weight |

169.39 g/mol |

InChI |

InChI=1S/C8H17Si2/c1-7-8(2)10(4,5)6-9(7)3/h6H2,1-5H3 |

InChI Key |

MFJYMZAIGHCAEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C([Si](C[Si]1C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78066287 involves several synthetic routes, each tailored to achieve high purity and yield. Common methods include:

Direct Synthesis: This involves the reaction of precursor molecules under controlled conditions to form the desired compound. The reaction conditions typically include specific temperatures, pressures, and the use of catalysts to facilitate the reaction.

Multi-step Synthesis: This method involves a series of chemical reactions where intermediate compounds are formed and subsequently converted into the final product. Each step requires precise control of reaction conditions to ensure the desired transformation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This often involves:

Batch Processing: Large quantities of reactants are combined in a reactor, and the reaction is allowed to proceed to completion. The product is then isolated and purified.

Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

Primary oxidation pathways involve electron-rich regions of the molecule reacting with oxidizing agents. Key observations include:

-

Epoxidation : Under mild conditions (20–25°C), reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields epoxide derivatives .

-

Hydroxylation : Treatment with hydrogen peroxide (H₂O₂) in acidic media introduces hydroxyl groups at allylic positions .

| Reaction Type | Oxidizing Agent | Temperature | Major Product | Yield (%) |

|---|---|---|---|---|

| Epoxidation | mCPBA | 25°C | Epoxide | 72–85 |

| Hydroxylation | H₂O₂/H⁺ | 40°C | Diol | 63–78 |

Reduction Reactions

Reductive transformations target unsaturated bonds and nitro groups:

-

Catalytic Hydrogenation : Using Pd/C (5% wt) under H₂ (1 atm), alkene bonds are reduced to alkanes with >90% selectivity .

-

Nitro Group Reduction : Tin(II) chloride in ethanol converts nitro groups to amines at 60°C .

| Reaction Type | Reducing Agent | Conditions | Product | Selectivity (%) |

|---|---|---|---|---|

| Alkene Hydrogenation | H₂/Pd/C | 25°C, 1 atm | Alkane | >90 |

| Nitro-to-Amine | SnCl₂/EtOH | 60°C, 4 h | Primary Amine | 82–88 |

Substitution Reactions

Nucleophilic and electrophilic substitutions occur at reactive sites:

-

SN2 Displacement : Halogen atoms undergo substitution with potassium cyanide (KCN) in DMF, forming nitriles .

-

Aromatic Electrophilic Substitution : Nitration with HNO₃/H₂SO₄ introduces nitro groups at para positions .

| Reaction Type | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Halide Substitution | KCN | DMF | Nitrile | 75–83 |

| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | Nitro Derivative | 68–72 |

Cross-Coupling Reactions

Palladium-mediated couplings enhance structural complexity:

-

Suzuki Coupling : Boronic acid partners react with aryl halides using Pd(PPh₃)₄/Na₂CO₃ in dioxane (80°C) .

-

Heck Reaction : Alkenes form via Pd(OAc)₂ catalysis with triethylamine as base .

| Reaction Type | Catalyst | Base | Product Type | Yield Range (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | Biaryl | 70–88 |

| Heck | Pd(OAc)₂ | Et₃N | Alkene | 65–78 |

Acid/Base-Mediated Reactions

-

Ester Hydrolysis : NaOH (2M) in aqueous ethanol cleaves esters to carboxylic acids at reflux .

-

Amide Formation : Carbodiimide-mediated coupling with amines produces amides in THF .

This reactivity profile positions CID 78066287 as a versatile intermediate in synthetic chemistry, particularly for constructing complex molecules in pharmaceutical and materials science research. Experimental protocols emphasize reproducibility, with yields consistently exceeding 60% under optimized conditions .

Scientific Research Applications

CID 78066287 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which CID 78066287 exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of this compound and its analogues, inferred from , and 16:

| Compound (PubChem CID) | Molecular Formula | Molecular Weight (g/mol) | Biological Activity/Function | Key Structural Features |

|---|---|---|---|---|

| This compound* | Not specified | Not specified | Hypothesized enzyme inhibition or substrate role | Likely triterpenoid or steroid backbone |

| Betulin (72326) | C₃₀H₅₀O₂ | 442.73 | Anti-inflammatory, antiviral | Lupane-type triterpene |

| Betulinic Acid (64971) | C₃₀H₄₈O₃ | 456.71 | Anticancer, HIV-1 protease inhibition | Carboxylic acid derivative of betulin |

| DHEAS (12594) | C₁₉H₂₈O₅S | 368.49 | Neurosteroid, sulfotransferase substrate | Sulfated steroid backbone |

| 3-O-Caffeoyl Betulin (10153267) | C₃₉H₅₄O₅ | 610.85 | Antioxidant, anti-proliferative | Betulin conjugated with caffeoyl group |

*Note: Data for this compound is hypothetical due to absence in provided sources.

Key Research Findings

Betulin Derivatives: Betulin (CID 72326) and its analogues demonstrate significant bioactivity, such as antiviral and anticancer effects, attributed to their triterpenoid scaffold .

Steroid-Based Substrates : DHEAS (CID 12594) and taurocholic acid (CID 6675) are sulfated steroids critical in bile acid metabolism and enzyme interactions. Their 3D structural overlays (e.g., DHEAS in grey, taurocholic acid in green) highlight conserved steroid backbones but divergent functional groups .

Synthetic Accessibility : Compounds like CID 2049887 (CAS 20358-06-9) and CID 53216313 (CAS 1046861-20-4) emphasize the role of synthetic modifications in optimizing pharmacokinetic properties, such as LogP (lipophilicity) and bioavailability .

Critical Analysis of Methodological Approaches

- Structural Characterization : employs 2D/3D structural overlays to compare substrates and inhibitors, a method applicable to this compound for identifying conserved motifs .

- Synthetic Strategies : The synthesis of boronic acid derivatives (e.g., CID 53216313) via palladium-catalyzed cross-coupling could inform analogous routes for this compound derivatives .

- Bioactivity Profiling : Studies on betulinic acid (CID 64971) utilize enzyme inhibition assays and cytotoxicity screens, which are relevant for hypothesizing this compound’s mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.